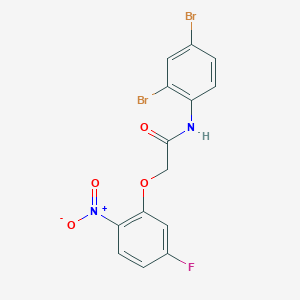
N-(2,4-dibromophenyl)-2-(5-fluoro-2-nitrophenoxy)acetamide
Overview
Description
N-(2,4-dibromophenyl)-2-(5-fluoro-2-nitrophenoxy)acetamide, also known as DBPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBPA is a member of the acetamide family of compounds, which have been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of N-(2,4-dibromophenyl)-2-(5-fluoro-2-nitrophenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In animal models of neurodegenerative diseases, this compound has been shown to protect against neuronal damage and improve cognitive function. This compound has also been found to have anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,4-dibromophenyl)-2-(5-fluoro-2-nitrophenoxy)acetamide for lab experiments is its relatively low toxicity compared to other compounds that exhibit similar biological activities. This makes this compound a useful tool for studying the mechanisms underlying its effects in vitro and in vivo. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for N-(2,4-dibromophenyl)-2-(5-fluoro-2-nitrophenoxy)acetamide research, including the development of novel derivatives with improved solubility and potency, the investigation of its effects on other biological pathways and systems, and the evaluation of its potential as a therapeutic agent for various diseases. In addition, further studies are needed to elucidate the precise mechanisms underlying the effects of this compound, which could help to identify new targets for drug discovery and development.
Conclusion
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its anti-cancer, neuroprotective, and anti-inflammatory effects make it a valuable tool for studying the mechanisms underlying these biological processes. While there are some limitations to its use in lab experiments, further research is needed to fully explore the potential of this compound as a therapeutic agent and to identify new directions for drug discovery and development.
Scientific Research Applications
N-(2,4-dibromophenyl)-2-(5-fluoro-2-nitrophenoxy)acetamide has been studied for its potential applications in a range of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
N-(2,4-dibromophenyl)-2-(5-fluoro-2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2FN2O4/c15-8-1-3-11(10(16)5-8)18-14(20)7-23-13-6-9(17)2-4-12(13)19(21)22/h1-6H,7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVMRLVZFBUOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(=O)NC2=C(C=C(C=C2)Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B3482473.png)

![2-hydroxy-4-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoic acid](/img/structure/B3482493.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B3482506.png)
![3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3482507.png)

![2-[(1-methyl-1H-pyrrol-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B3482521.png)






